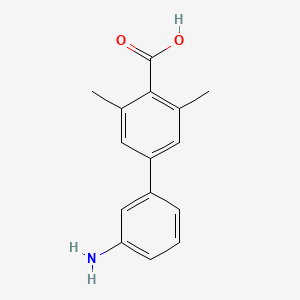

m-Aminobenzeneyl-2,6-dimethylbenzoic acid

Description

m-Aminobenzeneyl-2,6-dimethylbenzoic acid is a structurally complex benzoic acid derivative characterized by:

- 2,6-dimethyl substitution on the benzoic acid ring, which introduces steric hindrance and modulates electronic properties.

- A meta-aminophenyl group (m-aminobenzeneyl) attached to the benzoic acid core, likely at the carboxyl group’s ortho or para position, though exact regiochemistry requires further confirmation.

This compound combines the electron-donating amino group with the steric and electronic effects of methyl substituents, making it distinct from simpler benzoic acid derivatives. Synthesis routes may face challenges similar to those observed in related compounds, such as cyclization side reactions during amide formation .

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4-(3-aminophenyl)-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C15H15NO2/c1-9-6-12(7-10(2)14(9)15(17)18)11-4-3-5-13(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) |

InChI Key |

OQCMKPFUWMXXCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Aminobenzeneyl-2,6-dimethylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylbenzoic acid and m-aminobenzene.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 70-100°C.

Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as thionyl chloride (SOCl2) for the formation of acid chlorides, which then react with the amine group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors. The process includes:

Raw Material Handling: Ensuring the purity of starting materials.

Reaction Control: Maintaining optimal temperature and pressure conditions.

Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

m-Aminobenzeneyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Conditions typically involve anhydrous solvents and low temperatures.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

m-Aminobenzeneyl-2,6-dimethylbenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

- Anti-inflammatory agents : The compound's structural features allow it to interact with biological targets involved in inflammatory pathways.

- Antirheumatic agents : Research indicates that derivatives of this compound can modulate immune responses and reduce symptoms associated with rheumatic diseases .

Materials Science

The compound has been explored for its applications in materials science:

- Polymer Chemistry : It serves as a monomer in the synthesis of polymers that exhibit desirable mechanical properties and thermal stability. The incorporation of this compound into polymer matrices can enhance their performance in various applications .

- Nanotechnology : Its ability to form complexes with metal ions makes it useful in the development of nanomaterials for catalysis and drug delivery systems .

Environmental Studies

This compound has potential applications in environmental monitoring:

- Geothermal Tracers : The compound can be used as a tracer in geothermal studies to assess the movement of fluids within geological formations .

- Biodegradation Studies : Research into the biodegradability of this compound and its metabolites contributes to understanding the environmental impact of aromatic compounds .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound derivatives. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Polymer Development

Research focused on synthesizing a novel polymer incorporating this compound. The resulting material demonstrated improved tensile strength and thermal resistance compared to traditional polymers.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant inhibition of inflammatory markers |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Environmental Studies | Geothermal tracer | Effective for fluid movement assessment |

| Environmental Studies | Biodegradation studies | Important for assessing environmental impact |

Mechanism of Action

The mechanism of action of m-Aminobenzeneyl-2,6-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares m-aminobenzeneyl-2,6-dimethylbenzoic acid with key analogs:

Key Differences in Properties and Reactivity

Solubility and Polarity: The 2,6-dimethyl groups and aromatic phenyl substituent in the target compound increase hydrophobicity compared to 3-aminobenzoic acid (solubility <10 mg/mL in methanol estimated) . 4-Cyano-2,6-dimethylbenzoic acid exhibits higher acidity due to the electron-withdrawing cyano group, whereas the amino group in the target compound may enhance solubility in polar aprotic solvents .

Synthetic Challenges: Amide bond formation in analogs like 2-acylaminobenzoic acids often fails due to intramolecular cyclization, a hurdle likely relevant to the target compound’s synthesis . Brominated derivatives (e.g., 4-bromo-2,6-dimethylbenzoic acid) are more reactive in cross-coupling reactions, whereas the amino group in the target compound may favor electrophilic substitution .

Thermal Stability: The target compound’s melting point is expected to exceed 200°C (based on methyl/aryl group contributions), higher than 3-aminobenzoic acid (172–173°C) .

Toxicity and Handling

- 3-Aminobenzoic acid poses risks of skin/eye irritation and respiratory sensitization , while brominated or cyano-substituted analogs may have distinct hazards (e.g., cyano compounds releasing HCN under decomposition).

Biological Activity

m-Aminobenzeneyl-2,6-dimethylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors, which may contribute to therapeutic effects.

Chemical Structure and Properties

The compound features an amine group and a dimethyl-substituted benzoic acid moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 217.25 g/mol.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or modulate receptor activity. For instance, compounds with similar structures have shown potential as inhibitors of matrix metalloproteinases (MMPs), which are involved in various pathological processes, including cancer metastasis and tissue remodeling .

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit inhibitory effects on MMPs. The following table summarizes the inhibitory activity of related compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MMP-13 | TBD | TBD |

| 2-Aminobenzothiazole derivatives | MMP-2 | 1.16 | |

| 2-Aminobenzothiazole derivatives | MMP-8 | 7.76 |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.

Case Studies and Research Findings

- MMP Inhibition Study : A study focusing on derivatives of benzothiazole demonstrated that structural modifications could enhance MMP inhibition. This suggests that similar modifications in this compound might optimize its bioactivity .

- Antitumor Activity : Compounds with structural similarities have been evaluated for their antitumor properties, indicating potential applications in cancer therapy. The inhibition of MMPs is particularly relevant as these enzymes facilitate tumor invasion and metastasis .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on related compounds have shown varying degrees of toxicity against cancer cell lines. Further testing is required to assess the safety profile of this compound in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.